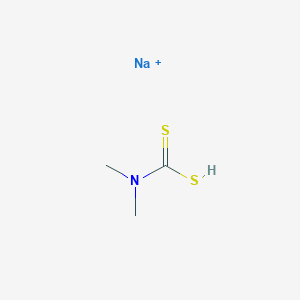

Sodium dimethyldithiocarbamate

Description

Properties

IUPAC Name |

sodium;N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRVIHUFHQIAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027050 | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or liquid. Becomes anhydrous at 266 °F. (NTP, 1992), Liquid, 40% aqueous solution: Yellow liquid; [HSDB] Off-white to cream colored flakes; [MSDSonline] | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible with water | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.43 g/mL at 20 °C | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid (40% w/w aqueous solution) | |

CAS No. |

128-04-1, 72140-17-1 | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyldithio-, sodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072140171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/769GO8W6QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

110 °C | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physical and chemical properties of Sodium dimethyldithiocarbamate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Sodium Dimethyldithiocarbamate (B2753861) (SDMC). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Physical Properties

Sodium dimethyldithiocarbamate is a versatile organosulfur compound with a range of applications stemming from its distinct physical characteristics. The solid form is typically a white to off-white crystalline substance, while it is also commonly handled as a clear yellow to grass-green aqueous solution.[1][2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₆NNaS₂ | [3] |

| Molecular Weight | 143.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid or a clear yellow to grass-green aqueous solution.[1][2] | [1][2] |

| Melting Point | 106-108 °C (decomposes) | [3] |

| Solubility in Water | Miscible | [3] |

| Density | 1.18 g/cm³ | |

| pKa | 5.4 (for the parent dimethyldithiocarbamic acid) | [3] |

Experimental Protocols for Determining Physical Properties

The following are detailed methodologies for the determination of the key physical properties of this compound, based on established OECD guidelines.

The melting point is determined using the capillary method with a calibrated apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20°C per minute for an initial approximate determination.

-

For a precise measurement, the heating rate is slowed to 1-2°C per minute as the temperature approaches the approximate melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to decomposition, observation of color change and gas evolution should also be noted.

-

The flask method is suitable for determining the high solubility of this compound in water.

-

Apparatus: Erlenmeyer flask with a stopper, magnetic stirrer, analytical balance, temperature-controlled water bath.

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.

-

The flask is placed in a temperature-controlled water bath set at a standard temperature (e.g., 20°C) and stirred vigorously for a sufficient time to reach equilibrium (typically 24 hours).

-

After stirring, the mixture is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn, filtered through a membrane filter (0.45 µm), and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The oscillating densitometer method provides a precise measurement of the density of the aqueous solution.

-

Apparatus: Oscillating U-tube densitometer, thermostat.

-

Procedure:

-

The instrument is calibrated using two substances of known density (e.g., dry air and deionized water).

-

A sample of a this compound solution of known concentration is introduced into the U-tube.

-

The oscillation period of the U-tube is measured, from which the density of the solution is calculated by the instrument's software.

-

The dissociation constant of the parent acid, dimethyldithiocarbamic acid, can be determined by potentiometric titration.

-

Apparatus: pH meter with a glass electrode, burette, temperature-controlled vessel.

-

Procedure:

-

A solution of this compound of known concentration is prepared in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Chemical Properties

The chemical behavior of this compound is largely dictated by the dithiocarbamate (B8719985) functional group, which confers chelating properties and susceptibility to decomposition under certain conditions.

Quantitative Chemical Properties

| Property | Description | References |

| Stability | Stable under normal storage conditions in a cool, dry place.[4] Aqueous solutions are alkaline and decompose slowly, a process accelerated by acids.[5] | [4][5] |

| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides, sulfur oxides, and sodium oxide.[5] In aqueous solution, it can decompose to carbon disulfide and dimethylamine (B145610).[5] | [5] |

| Reactivity | Incompatible with strong oxidizing agents, acids, aldehydes, nitrides, and hydrides.[5] | [5] |

Synthesis of this compound

This compound is synthesized through the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide (B78521).[3]

-

Reactants: Dimethylamine, Carbon Disulfide, Sodium Hydroxide.

-

Procedure:

-

A solution of dimethylamine in water is cooled in a reaction vessel equipped with a stirrer and a cooling system.

-

Carbon disulfide is added dropwise to the cooled dimethylamine solution while maintaining a low temperature to control the exothermic reaction.

-

A solution of sodium hydroxide is then slowly added to the reaction mixture to form the sodium salt.

-

The resulting solution is the aqueous form of this compound. To obtain the solid crystalline form, the water is removed under reduced pressure.

-

Biological Activity and Signaling Pathways

Dithiocarbamates, including this compound, are known to interact with various biological systems, most notably through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a central regulator of inflammatory responses, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by various stimuli, such as inflammatory cytokines (e.g., TNF-α) and pathogen-associated molecular patterns (PAMPs). This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes involved in inflammation and immunity.[7][8]

Dithiocarbamates are thought to inhibit this pathway through their antioxidant and metal-chelating properties. They can interfere with the upstream signaling kinases, such as IκB kinase (IKK), thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.[6]

NF-κB Signaling Pathway Diagram

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. This compound | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

The Dual-Faceted Role of Sodium Dimethyldithiocarbamate in Biomedical Research: A Technical Guide

An In-depth Examination of its Applications as a Metal Chelator, Enzyme Inhibitor, and Modulator of Core Cellular Signaling Pathways

Introduction

Sodium dimethyldithiocarbamate (B2753861) (SDDC) and its close analogue, sodium diethyldithiocarbamate (B1195824) (DEDC or DDTC), belong to the dithiocarbamate (B8719985) family of compounds, characterized by their potent metal-chelating properties. While both are utilized in various industrial applications, their ability to interact with metal ions, particularly copper, has garnered significant interest in biomedical research. This technical guide explores the mechanisms of action and applications of these compounds, with a necessary focus on the more extensively studied diethyl- analogue as a proxy for understanding the potential of SDDC.

In biological systems, the activity of dithiocarbamates is intrinsically linked to their ability to form complexes with metal ions like copper and zinc.[1][2] This interaction is central to their primary mechanisms of action: the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the disruption of the ubiquitin-proteasome system.[1][3][4] These pathways are fundamental to cellular processes such as inflammation, immune response, cell proliferation, and apoptosis.[5][6] Consequently, dithiocarbamates have been investigated primarily for their therapeutic potential in oncology, and to a lesser extent, in neurodegenerative and inflammatory conditions. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex cellular pathways modulated by these compounds.

Core Mechanisms of Action

The biomedical effects of dithiocarbamates are predominantly mediated through two interconnected pathways: proteasome inhibition and NF-κB signaling disruption. Both mechanisms are heavily dependent on the presence of intracellular metal ions, particularly copper.

Copper-Dependent Proteasome Inhibition

The 26S proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby maintaining protein homeostasis.[7] Its catalytic activity resides in the 20S core, which contains threonine protease sites.[8] Many cancer cells, due to their high rate of protein synthesis and accumulation of misfolded proteins, are particularly reliant on proteasome function, making it an attractive therapeutic target.[7]

Dithiocarbamates, upon entering a cell, chelate intracellular copper, forming a lipophilic dithiocarbamate-copper complex.[1][9] This complex acts as a potent inhibitor of the 26S proteasome's chymotrypsin-like activity.[1][9] By blocking the proteasome, the degradation of pro-apoptotic proteins is prevented, leading to their accumulation and the subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][7]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of genes involved in inflammation, cell survival, and proliferation.[6] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to chemotherapy.[4]

In its inactive state, NF-κB (typically a p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by signals like TNFα or LPS, the IκB kinase (IKK) complex phosphorylates IκBα.[10] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes that suppress apoptosis and promote metastasis.[3][4]

Dithiocarbamates inhibit this pathway at multiple levels. Their primary role as proteasome inhibitors prevents the degradation of phosphorylated IκBα, thus keeping NF-κB locked in the cytoplasm.[11] Furthermore, some studies suggest that dithiocarbamates may also directly inhibit the IKK complex, preventing the initial phosphorylation of IκBα.[2] This dual inhibition effectively shuts down NF-κB-mediated survival signaling.[4][11]

Quantitative Data Summary: Cytotoxicity

The cytotoxic effects of sodium diethyldithiocarbamate, particularly when complexed with copper, have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Below is a summary of reported IC₅₀ values from the literature. It is crucial to note that these values are for the diethyl- analogue, as comparable data for the dimethyl- form is scarce.

| Compound/Complex | Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Citation |

| DG-DDC + Cu²⁺ | H630 WT | Colorectal Cancer | 5.2 ± 1.7 | 72 | [11][12] |

| DG-DDC + Cu²⁺ | H630 R10 | Drug-Resistant Colorectal Cancer | 5.3 ± 0.9 | 72 | [11][12] |

| DG-DDC + Cu²⁺ | MDA-MB-231 | Triple-Negative Breast Cancer | 3.62 ± 0.22 | 72 | [11][12] |

| DG-DDC + Cu²⁺ | A549 | Lung Cancer | 2.79 ± 0.25 | 72 | [11][12] |

| DDC-Cu | MDA-MB-231 | Triple-Negative Breast Cancer | < 0.2 | 72 | [13] |

| DDC-Cu | MDA-MB-231PAC10 | Paclitaxel-Resistant Breast Cancer | < 0.2 | 72 | [13] |

DG-DDC: 2-deoxy-glycosyl diethyldithiocarbamate, a prodrug form.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to evaluate the biomedical applications of dithiocarbamates. These are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a compound like SDDC or DEDC.[14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, the quantity of which is measured spectrophotometrically.[15]

Materials:

-

Cell line of interest

-

Complete culture medium

-

Sodium dimethyldithiocarbamate (SDDC) or Sodium diethyldithiocarbamate (DEDC)

-

Copper (II) Chloride (CuCl₂) solution (optional, for co-treatment)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[15]

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of SDDC/DEDC in culture medium. If investigating copper-dependency, prepare dilutions with and without a fixed, low-micromolar concentration of CuCl₂ (e.g., 10 µM).[11]

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells for untreated controls and vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16][17]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the viability against compound concentration to determine the IC₅₀ value.

Protocol 2: Analysis of NF-κB DNA-Binding Activity via Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions.[18] This protocol can determine if treatment with SDDC/DEDC inhibits the ability of the active NF-κB complex (extracted from cell nuclei) to bind to its specific DNA consensus sequence. A reduction in binding is visualized as a decrease in the intensity of a "shifted" band on a non-denaturing gel.[19]

Materials:

-

Cell line of interest

-

SDDC/DEDC and a known NF-κB activator (e.g., TNFα)

-

Nuclear Extraction Buffers (cytoplasmic lysis buffer and high-salt nuclear extraction buffer)[5]

-

Protein quantification kit (e.g., BCA assay)

-

EMSA binding buffer (e.g., 100 mM Tris, 500 mM KCl, 10 mM DTT, pH 7.5)[19]

-

Poly(dI•dC) (non-specific competitor DNA)[19]

-

Labeled oligonucleotide probe containing the NF-κB consensus sequence (e.g., labeled with biotin (B1667282) or an infrared dye)

-

Unlabeled ("cold") competitor probe (for specificity control)

-

Non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel)

-

EMSA gel running buffer (e.g., 0.5x TBE)

-

Detection system appropriate for the probe label (chemiluminescence or infrared imaging system)

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Pre-treat one set of cells with the desired concentration of SDDC/DEDC for a specified time (e.g., 1-2 hours).

-

NF-κB Activation: Stimulate the cells (both pre-treated and non-pre-treated) with an NF-κB activator like TNFα (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated, untreated control group.

-

Nuclear Protein Extraction: Harvest the cells and perform nuclear extraction according to a standard protocol (e.g., Dignam or commercial kit). This separates cytoplasmic proteins from nuclear proteins.[20]

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay to ensure equal loading in the binding reactions.

-

Binding Reaction Setup: In separate tubes, prepare the binding reactions on ice. A typical reaction (20 µL total volume) includes:

-

10X Binding Buffer: 2 µL

-

Nuclear Extract: 5-10 µg of protein

-

Poly(dI•dC): 1 µL (to block non-specific binding)

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Control Reactions: Prepare a negative control (no nuclear extract) and a competition control (add a 50-fold excess of unlabeled "cold" probe to a reaction tube before adding the labeled probe).

-

Probe Addition: Add 1 µL of the labeled NF-κB probe to each reaction tube.

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes, protected from light if using a fluorescent probe.[19]

-

Electrophoresis: Add loading dye to each sample and load onto a pre-run, non-denaturing polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) in 0.5x TBE buffer until the dye front is near the bottom.[19]

-

Transfer and Detection: Transfer the protein-DNA complexes from the gel to a nylon membrane. Detect the labeled probe using the appropriate substrate and imaging system.

-

Data Analysis: Analyze the resulting image. The presence of a band that is "shifted" (migrates slower) compared to the free probe indicates NF-κB binding. A decrease in the intensity of this shifted band in the SDDC/DEDC-treated samples compared to the TNFα-only sample indicates inhibition of NF-κB DNA-binding activity. The disappearance of the band in the cold competitor lane confirms the specificity of the binding.

Conclusion and Future Directions

This compound and its diethyldithiocarbamate analogue are potent modulators of fundamental cellular machinery, primarily through their ability to chelate copper and subsequently inhibit the proteasome and the NF-κB signaling pathway. These mechanisms have established their role as valuable tools in biomedical research, particularly in the study of cancer therapeutics where they can induce apoptosis and overcome chemoresistance.

While the bulk of the existing research has focused on the diethyldithiocarbamate form, the shared chemical scaffold suggests that this compound likely possesses a similar spectrum of activity. Future research should aim to directly characterize the specific cytotoxic and pathway-modulating effects of SDDC to differentiate its potency and pharmacological profile from its more studied analogue. Furthermore, exploring the therapeutic window and potential toxicities of these compounds, both alone and as part of combination therapies, will be critical for any potential translation into clinical settings. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore and harness the biomedical potential of this intriguing class of compounds.

References

- 1. Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. 4.3. Cytotoxicity (MTT) Assay [bio-protocol.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. licorbio.com [licorbio.com]

- 20. med.upenn.edu [med.upenn.edu]

The Role of Sodium Dimethyldithiocarbamate as an Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dimethyldithiocarbamate (B2753861) (SDMC) is a sulfur-containing organic compound with a well-documented history as a potent inhibitor of various metalloenzymes. Its mode of action, primarily centered around its ability to chelate metal ions essential for enzymatic activity, has made it a valuable tool in biochemical research and a compound of interest in drug development. This technical guide provides an in-depth exploration of the role of SDMC as an enzyme inhibitor, focusing on its mechanisms of action, target enzymes, and the resultant impact on key signaling pathways.

Core Mechanism of Action

The primary mechanism by which sodium dimethyldithiocarbamate exerts its inhibitory effects is through the chelation of metal ions that serve as cofactors for a variety of enzymes. The dithiocarbamate (B8719985) moiety readily forms stable complexes with transition metals, effectively sequestering them from the enzyme's active site and rendering the enzyme inactive. Additionally, in some instances, dithiocarbamates can undergo metabolic activation to reactive intermediates that covalently modify enzyme structures, leading to irreversible inhibition.

Target Enzymes and Quantitative Inhibition Data

SDMC has been shown to inhibit a range of enzymes, with varying degrees of potency. The following tables summarize the available quantitative data on the inhibitory action of SDMC and its close structural analog, diethyldithiocarbamate, against key enzymes.

| Enzyme Family | Specific Enzyme | Target Organism/Isoform | Inhibitor | Inhibition Constant (Kᵢ) |

| Carbonic Anhydrases | Carbonic Anhydrase I | Human (hCA I) | This compound | 790 nM[1] |

| Carbonic Anhydrase II | Human (hCA II) | This compound | 115 nM[1] | |

| Carbonic Anhydrase IX | Human (hCA IX) | This compound | 1413 nM[2] | |

| Carbonic Anhydrase XII | Human (hCA XII) | This compound | 1105 nM[2] |

| Enzyme Family | Specific Enzyme | Target Organism/Isoform | Inhibitor | IC₅₀ | Notes |

| Aldehyde Dehydrogenase | Aldehyde Dehydrogenase 2 (ALDH2) | Mouse | S-methyl N,N-diethylthiocarbamate sulfoxide (B87167) (metabolite of a related compound) | 0.23 µM[3] | SDMC is expected to inhibit ALDH through a similar mechanism involving its metabolites. |

| Superoxide (B77818) Dismutase | Cu,Zn-Superoxide Dismutase (SOD1) | Not specified | Diethyldithiocarbamate | Not explicitly defined as IC₅₀, but potent inhibition observed. | Inhibition is due to the chelation of the copper cofactor.[4][5] |

| Dopamine (B1211576) β-Hydroxylase | Dopamine β-Hydroxylase | Rat Brain | Dimethyldithiocarbamic acid derivatives | Effective inhibition reported. | Dithiocarbamates are known inhibitors of this copper-containing enzyme.[6][7] |

Key Signaling Pathways Affected

The enzymatic inhibition by SDMC has significant downstream consequences on various cellular signaling pathways.

Dopamine Synthesis Pathway

This compound is a known inhibitor of dopamine β-hydroxylase (DBH), a critical copper-containing enzyme in the catecholamine synthesis pathway. DBH catalyzes the conversion of dopamine to norepinephrine (B1679862). Inhibition of DBH by SDMC leads to a decrease in the production of norepinephrine and an accumulation of dopamine.[6][7] This disruption can have profound effects on neurotransmission and is a key area of investigation in neuropharmacology.

NF-κB Signaling Pathway

Recent studies have indicated that dithiocarbamates, including SDMC, can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[8] The precise mechanism is complex and may involve the regulation of upstream kinases or the direct modification of NF-κB subunits. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB activation, SDMC can exert anti-inflammatory and potentially anti-cancer effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the inhibitory effect of this compound on its target enzymes.

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is adapted from established methods for measuring DBH activity and can be used to determine the IC₅₀ of SDMC.

Materials:

-

Purified or recombinant dopamine β-hydroxylase

-

Dopamine hydrochloride (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Fumarate

-

N-Ethylmaleimide (NEM) to inhibit endogenous thiol inhibitors

-

This compound (SDMC) solutions of varying concentrations

-

Tris-HCl buffer (pH 6.0)

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Enzyme Preparation: Prepare a stock solution of DBH in a suitable buffer. The final concentration in the assay will need to be optimized.

-

Inhibitor Preparation: Prepare a series of dilutions of SDMC in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, fumarate, and NEM.

-

Pre-incubation: Add a fixed amount of DBH to each tube, followed by the addition of varying concentrations of SDMC or vehicle control. Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, dopamine hydrochloride.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid.

-

Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the product, norepinephrine, using HPLC with electrochemical detection.

-

Data Analysis: Calculate the percentage of inhibition for each SDMC concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the SDMC concentration to determine the IC₅₀ value.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of ALDH by SDMC.

Materials:

-

Purified or recombinant aldehyde dehydrogenase (e.g., ALDH2)

-

Acetaldehyde (substrate)

-

NAD⁺ (cofactor)

-

This compound (SDMC) solutions

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ALDH, acetaldehyde, and NAD⁺ in phosphate buffer. Prepare serial dilutions of SDMC.

-

Assay Setup: In a 96-well plate or cuvettes, add the phosphate buffer, NAD⁺, and varying concentrations of SDMC or vehicle control.

-

Pre-incubation: Add the ALDH enzyme to each well/cuvette and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Start the reaction by adding acetaldehyde.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record measurements at regular intervals for a set period (e.g., 5-10 minutes).

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each SDMC concentration. Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

References

- 1. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inactivation of intracellular copper-zinc superoxide dismutase by copper chelating agents without glutathione depletion and methemoglobin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of some dithiocarbamic acids on dopamine-beta-hydroxylase and catecholamines level in rat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to Heavy Metal Precipitation Using Sodium Dimethyldithiocarbamate (SDTC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind the precipitation of heavy metals using Sodium dimethyldithiocarbamate (B2753861) (SDTC). It covers the fundamental chemical mechanisms, factors influencing precipitation efficiency, and detailed experimental protocols for laboratory and pilot-scale applications.

Core Principles of Heavy Metal Precipitation with SDTC

Sodium dimethyldithiocarbamate (SDTC) is a highly effective chelating and precipitating agent for a wide range of heavy metals.[1] Its utility stems from the dithiocarbamate (B8719985) functional group, which forms strong, insoluble complexes with various metal ions.[1][2]

The primary mechanism involves the reaction of the dimethyldithiocarbamate anion ((CH₃)₂NCS₂⁻) with a metal cation (Mⁿ⁺) to form a stable, water-insoluble metal-dithiocarbamate precipitate.[1] This reaction is a coordination process where the two sulfur atoms of the dithiocarbamate ligand donate electron pairs to the metal ion, forming a five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting complex, driving the precipitation process even at low metal concentrations.

The general reaction can be represented as:

n(CH₃)₂NCS₂Na + Mⁿ⁺ → M[S₂CN(CH₃)₂]ₙ + nNa⁺

This process offers several advantages over traditional precipitation methods, such as hydroxide (B78521) precipitation. Dithiocarbamate precipitates are generally more stable over a wider pH range and are less prone to re-dissolution.[3] Furthermore, SDTC can effectively precipitate metals from complexed or chelated forms, which are often difficult to treat with conventional methods.[3]

The sludge produced from this process is typically compact, highly insoluble, and easily dewatered, which simplifies subsequent disposal or recovery operations.

Factors Influencing Precipitation Efficiency

Several key parameters influence the effectiveness of heavy metal precipitation with SDTC:

-

pH: The pH of the solution is a critical factor. While dithiocarbamates are effective over a broad pH range, the optimal pH for the precipitation of specific metals can vary.[3] Generally, a neutral to slightly alkaline pH is preferred for most common heavy metals.

-

SDTC Dosage: The stoichiometric ratio of SDTC to the metal ions is crucial for complete precipitation. In practice, a slight excess of SDTC is often used to ensure all metal ions are captured. However, excessive amounts should be avoided as residual dithiocarbamates can have environmental implications.

-

Presence of Complexing Agents: SDTC is particularly effective in precipitating metals from solutions containing other complexing agents, such as ammonia (B1221849) or pyrophosphate, which can interfere with traditional precipitation methods.[3]

-

Temperature: The precipitation reaction with SDTC typically proceeds efficiently at room temperature.[1]

-

Mixing: Adequate mixing is essential to ensure complete contact between the SDTC and the metal ions in the solution, promoting efficient precipitation.

Quantitative Data on Heavy Metal Removal

The following tables summarize the removal efficiency of dithiocarbamates for various heavy metals from different wastewater sources. It is important to note that while the focus is on SDTC, some of the available data pertains to dithiocarbamates in general.

Table 1: Removal of Copper from Various Rinsewaters using Dithiocarbamate (DTC)

| Rinsewater Type | Initial Copper (mg/L) | DTC Added (mg/L) | Residual Copper (mg/L) |

| Copper Pyrophosphate | 1 | 1.24 | 1.18 |

| Copper Pyrophosphate | 10 | 1.95 | 0.98 |

| Copper Pyrophosphate | 50 | 6.62 | 6.49 |

| Copper Pyrophosphate | 250 | 7.53 | 1.53 |

| Copper Ammonia Complex | 10 | 3.11 | 1.80 |

| Copper Ammonia Complex | 250 | 48.70 | 5.50 |

Data adapted from a study on dithiocarbamate treatment of plating rinsewaters. The specific dithiocarbamate used was this compound.[3]

Table 2: Comparative Removal of Heavy Metals by Dithiocarbamates

| Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

| Copper (Cu) | 274 | 0.03 | >99.9 |

| Zinc (Zn) | 168 | 1.4 | 99.2 |

| Nickel (Ni) | Not Specified | <0.1 | >99% (Typical) |

| Cadmium (Cd) | Not Specified | <0.05 | >99% (Typical) |

Data compiled from various sources on dithiocarbamate precipitation.

Experimental Protocols

Laboratory-Scale Precipitation of Heavy Metals

This protocol outlines a general procedure for the precipitation of heavy metals from an aqueous solution using SDTC in a laboratory setting.

Materials:

-

Heavy metal-containing solution

-

This compound (SDTC) solution (e.g., 5% w/v)

-

pH meter

-

Stir plate and stir bar

-

Beakers or flasks

-

Flocculant solution (e.g., cationic polymer, 0.1% w/v)

-

Filtration apparatus (e.g., vacuum filter with appropriate filter paper)

-

Apparatus for heavy metal analysis (e.g., Atomic Absorption Spectrometer - AAS)

Procedure:

-

Sample Preparation: Characterize the initial heavy metal concentration in the sample solution using a suitable analytical technique like AAS.[4][5]

-

pH Adjustment: Adjust the pH of the heavy metal solution to the optimal range (typically 7-9) using dilute acid or base.

-

SDTC Addition: While stirring the solution, slowly add the SDTC solution. The amount of SDTC to be added should be calculated based on the stoichiometry of the reaction with the target metal(s). A slight excess (e.g., 10-20%) is often recommended.

-

Precipitation and Flocculation: Continue stirring for a predetermined reaction time (e.g., 15-30 minutes) to allow for complete precipitation. After precipitation, add a small amount of flocculant solution and stir gently for a few minutes to promote the aggregation of the precipitate.

-

Solid-Liquid Separation: Separate the precipitate from the solution by filtration or centrifugation.

-

Analysis: Analyze the filtrate for residual heavy metal concentration using AAS to determine the removal efficiency.[4][5] The collected precipitate can be dried and weighed for mass balance calculations.

Analysis of Residual Heavy Metals by Atomic Absorption Spectroscopy (AAS)

Sample Preparation:

-

The filtrate obtained from the precipitation experiment is the sample to be analyzed.

-

If necessary, acidify the sample to prevent re-precipitation or adsorption of metals onto the container walls. A common procedure is to add nitric acid to lower the pH to <2.[4]

AAS Measurement:

-

Prepare a series of standard solutions of the target heavy metal with known concentrations.

-

Calibrate the AAS instrument using the prepared standards.

-

Aspirate the sample into the AAS and record the absorbance.

-

Determine the concentration of the heavy metal in the sample from the calibration curve.

Visualizations

Signaling Pathway of SDTC-Mediated Heavy Metal Precipitation

Caption: Chelation and precipitation of a divalent heavy metal ion by this compound.

Experimental Workflow for Heavy Metal Precipitation

Caption: General experimental workflow for heavy metal removal using SDTC precipitation.

References

Safety and Handling of Sodium Dimethyldithiocarbamate: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for sodium dimethyldithiocarbamate (B2753861) in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of personnel and the integrity of research.

Hazard Identification and Classification

Sodium dimethyldithiocarbamate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1]

-

Serious Eye Irritation, Category 2A: Causes serious eye irritation.[1][2]

-

Hazardous to the aquatic environment, Acute Hazard, Category 1: Very toxic to aquatic life.[2][3]

-

Hazardous to the aquatic environment, Long-term Hazard, Category 1: Very toxic to aquatic life with long lasting effects.[3]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H400: Very toxic to aquatic life.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Toxicological and Physical Properties

A summary of the key toxicological and physical properties of this compound is presented below. This data is essential for risk assessment in the laboratory.

| Property | Value | Reference |

| Acute Oral Toxicity (LD50) | > 2,500 mg/kg (Rat) | |

| Physical State | Crystals or liquid | [4][5] |

| Appearance | Off-white to cream flakes | [6] |

| Melting Point | 120 - 122 °C (decomposes) | |

| Decomposition Products | Toxic fumes of nitrogen and sulfur oxides, sodium oxide.[5] | [5] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

| Protection Type | Specification | Citation(s) |

| Eye/Face | Chemical safety goggles or a face shield. Contact lenses should not be worn. | [2] |

| Skin | Neoprene or nitrile rubber gloves. Wear suitable protective clothing to prevent skin contact. | [2] |

| Respiratory | A NIOSH-certified respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where inhalation may occur. | [7] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[1]

Storage:

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First Aid Measures:

| Exposure Route | First Aid Protocol | Citation(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [1][2][3] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [1][2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][3] |

Spill Response: In the event of a spill, follow these steps:

-

Evacuate non-essential personnel from the area.[2]

-

Ensure proper ventilation.[6]

-

Wear appropriate PPE as described in Section 3.

-

Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[9]

-

For solid spills, dampen the material with water to prevent dust formation before sweeping it into a suitable container.[7]

-

Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][7]

-

Clean the spill area with soap and water.[7]

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

Experimental Protocols

6.1. Weighing Solid this compound

This protocol outlines the steps for safely weighing solid this compound.

-

Preparation:

-

Ensure the analytical balance is in a chemical fume hood.

-

Don the required PPE: lab coat, safety goggles, and nitrile gloves.

-

Place a weighing paper or boat on the balance and tare.

-

-

Weighing:

-

Carefully open the this compound container.

-

Using a clean spatula, transfer the desired amount of the solid to the weighing paper.

-

Avoid generating dust. If dust is observed, pause and allow the ventilation to clear it.

-

Close the container tightly immediately after use.

-

-

Cleanup:

-

Carefully fold the weighing paper and transfer the solid to the receiving vessel.

-

Dispose of the weighing paper in the designated solid hazardous waste container.

-

Wipe the spatula and any contaminated surfaces with a damp cloth and dispose of the cloth as hazardous waste.

-

Wash hands thoroughly.

-

6.2. Preparation of an Aqueous Solution

This protocol details the safe preparation of an aqueous solution of this compound.

-

Preparation:

-

Perform all steps in a chemical fume hood.

-

Don the required PPE.

-

Have a pre-measured volume of deionized water in an appropriate beaker with a stir bar.

-

-

Dissolution:

-

Slowly add the pre-weighed solid this compound to the water while stirring.

-

The dissolution may be exothermic; monitor the temperature.

-

Ensure the solid is completely dissolved.

-

-

Storage and Cleanup:

-

Transfer the solution to a clearly labeled, sealed container.

-

Rinse all glassware with a small amount of an appropriate solvent (e.g., water) and collect the rinsate as hazardous waste.

-

Wash all glassware with soap and water.

-

Dispose of all contaminated disposable materials in the designated hazardous waste stream.

-

Wash hands thoroughly.

-

Visualized Workflows and Relationships

7.1. Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

References

- 1. aksci.com [aksci.com]

- 2. gelest.com [gelest.com]

- 3. echemi.com [echemi.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. This compound | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. old.ecologixsystems.com [old.ecologixsystems.com]

- 9. qmul.ac.uk [qmul.ac.uk]

A Technical Guide to the Solubility of Sodium Dimethyldithiocarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium dimethyldithiocarbamate (B2753861) (SDDC) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative and qualitative solubility data, detailed experimental methodologies, and insights into the compound's interaction with cellular pathways.

Quantitative Solubility Data

Sodium dimethyldithiocarbamate exhibits varying degrees of solubility in different organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 374 g/L[1][2] | 20 |

| Acetone | C₃H₆O | 58.08 | 125 g/L | Not Specified |

| Methanol | CH₃OH | 32.04 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | Not Specified |

Note: While methanol, ethanol, and DMSO are reported as solvents for this compound, specific quantitative solubility data in g/L were not available in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method. This method is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, pure form)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved solid does not change over a longer period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the solid material, the pipette tip should be kept well below the liquid surface but above the settled solid.

-

Immediately filter the collected sample through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

-

Validation:

-

Repeat the experiment at least three times to ensure the reproducibility of the results. The final solubility should be reported as the mean of these replicate determinations with the standard deviation.

-

Cellular Signaling Pathway Interaction: Inhibition of the Ubiquitin-Proteasome System

This compound has been shown to interact with key cellular signaling pathways, notably the ubiquitin-proteasome system (UPS). The UPS is a critical pathway for protein degradation and regulation of various cellular processes.

This compound inhibits the ubiquitin-activating enzyme E1, which is the first and essential step in the ubiquitination cascade.[3] This inhibition is mediated through the transport of intracellular metals and an increase in oxidative stress.[3] By disrupting the function of E1, this compound can interfere with the degradation of specific proteins, leading to various downstream cellular effects.

Below is a diagram illustrating the logical relationship of this inhibitory action.

Caption: Inhibition of the Ubiquitin-Proteasome System by this compound.

References

Sodium Dimethyldithiocarbamate as a Precursor in Fungicide Synthesis: An In-depth Technical Guide

Introduction

Sodium dimethyldithiocarbamate (B2753861) (SDMC), an organosulfur compound with the formula NaS₂CN(CH₃)₂, is a fundamental building block in the synthesis of a significant class of fungicides.[1] As one of the simplest organic dithiocarbamates, this water-soluble solid serves as a versatile precursor for various agricultural and industrial chemicals.[1][2] Dithiocarbamates are a class of broad-spectrum, non-systemic fungicides that have been a cornerstone of agricultural disease management for decades.[3] Their enduring utility is largely due to their multi-site mode of action, which significantly mitigates the development of resistance in fungal populations.[3]

This technical guide provides a comprehensive overview of the role of sodium dimethyldithiocarbamate in the synthesis of key fungicides. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemicals. The guide details the synthesis of SDMC itself, its conversion into prominent fungicides such as Thiram, Ferbam, and Ziram, and the experimental protocols for these processes. Furthermore, it elucidates the mechanism of action of dithiocarbamate (B8719985) fungicides and provides standardized methods for evaluating their antifungal efficacy.

Dithiocarbamate fungicides derived from SDMC fall under the category of dimethyldithiocarbamates (DMDs).[3] The synthesis pathways are generally straightforward, involving the reaction of SDMC with metal salts or oxidizing agents.[1][4] This document aims to be a practical resource, presenting quantitative data in structured tables and visualizing complex pathways and workflows through clear diagrams.

Synthesis of this compound (SDMC)

The industrial production of this compound is a well-established process involving the reaction of dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide (B78521).[1][5] This reaction forms the water-soluble sodium salt of dimethyldithiocarbamic acid.[2]

Chemical Reaction:

(CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O[6]

Experimental Protocol:

A common laboratory and industrial synthesis method is as follows:

-

Charging the Reactor: A reaction vessel is charged with water, followed by a 30-40% aqueous solution of dimethylamine and a sodium hydroxide solution.[6][7]

-

Cooling: The mixture is stirred and cooled to approximately 10-20°C using a cooling jacket or internal coils.[6][7]

-

Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the cooled, stirring solution. The temperature should be carefully controlled and maintained below 30°C during this exothermic addition.[7]

-

Reaction: After the complete addition of carbon disulfide, the mixture is stirred for an additional 1-2 hours to ensure the reaction goes to completion.[7]

-

Isolation: The resulting product is a liquid solution of this compound.[7] If a solid product is required, the water can be removed under reduced pressure. The crystalline form typically contains 2.5 molecules of water of hydration.[7][8]

Table 1: Synthesis of this compound - Key Parameters

| Parameter | Value/Condition | Reference |

| Reactants | Dimethylamine, Carbon Disulfide, Sodium Hydroxide | [1] |

| Solvent | Water | [7] |

| Reaction Temperature | 10-30°C | [6][7] |

| Reaction Time | 1-2 hours post-addition | [7] |

| Product Form | Aqueous solution or crystalline solid (hydrate) | [7][8] |

| pH of 1% Solution | 9.5 - 12.5 | [9] |

Synthesis of Fungicides from this compound

This compound is a direct precursor to several important dimethyldithiocarbamate fungicides, including Thiram, Ferbam, and Ziram.[4][8]

Caption: Synthesis pathways from SDMC to key fungicides.

Thiram (Tetramethylthiuram disulfide)

Thiram was one of the first dithiocarbamate fungicides to be developed and is still used as a seed treatment and for controlling various fungal diseases on crops.[4] It is synthesized by the oxidation of this compound.[1][2]

Chemical Reaction:

2 (CH₃)₂NCS₂Na + [O] → [(CH₃)₂NCS₂]₂ + 2 Na⁺

Experimental Protocol:

-

An aqueous solution of this compound is prepared.[4]

-

An oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, is added to the solution under controlled temperature conditions.

-

The resulting precipitate, Thiram, is filtered, washed with water, and dried.

Ferbam (Ferric dimethyldithiocarbamate)

Ferbam is a protective fungicide used to control fungal diseases on a variety of fruits, vegetables, and ornamental plants.[10] It is synthesized by the reaction of this compound with a soluble iron (III) salt.[1]

Chemical Reaction:

3 (CH₃)₂NCS₂Na + FeCl₃ → Fe[S₂CN(CH₃)₂]₃ + 3 NaCl

Experimental Protocol:

-

An aqueous solution of this compound is prepared in a reaction vessel.

-

A stoichiometric amount of an aqueous solution of a ferric salt (e.g., ferric chloride) is slowly added to the SDMC solution with constant stirring.

-

A black precipitate of Ferbam forms immediately.

-

The precipitate is collected by filtration, washed thoroughly with water to remove sodium chloride, and then dried.

Ziram (Zinc dimethyldithiocarbamate)

Ziram is another broad-spectrum protective fungicide used in agriculture.[10] It is synthesized by the reaction of this compound with a soluble zinc salt.[1]

Chemical Reaction:

2 (CH₃)₂NCS₂Na + ZnSO₄ → Zn[S₂CN(CH₃)₂]₂ + Na₂SO₄

Experimental Protocol:

-

An aqueous solution of this compound is prepared.

-

An aqueous solution of a zinc salt (e.g., zinc sulfate) is added to the SDMC solution while stirring.

-

A white precipitate of Ziram is formed.

-

The product is isolated by filtration, washed with water to remove the sodium sulfate (B86663) byproduct, and dried.

Table 2: Synthesis of Fungicides from this compound

| Fungicide | Precursor | Key Reagent | Product Formula | Physical Appearance | Reference |

| Thiram | This compound | Oxidizing Agent (e.g., H₂O₂) | C₆H₁₂N₂S₄ | White/Yellow Crystalline Solid | [2][4] |

| Ferbam | This compound | Ferric Salt (e.g., FeCl₃) | C₉H₁₈FeN₃S₆ | Black Powder | [1][11] |

| Ziram | This compound | Zinc Salt (e.g., ZnSO₄) | C₆H₁₂N₂S₄Zn | White Powder | [1][11] |

Mechanism of Action

Dithiocarbamate fungicides are characterized by their multi-site mode of action, which is a key reason for their low risk of resistance development.[3] Their fungitoxicity stems from their ability to interfere with multiple essential biochemical processes within the fungal cell.

The primary mechanisms include:

-

Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing sulfhydryl (-SH) groups and metal cofactors.[3][10]

-

Chelation of Metal Ions: They have a strong ability to chelate essential metal ions like copper (Cu²⁺) and zinc (Zn²⁺), disrupting the function of metalloenzymes that are crucial for fungal cell metabolism.[3][4][12]

-

Metabolism to Isothiocyanates: Inside the fungal cell, dithiocarbamates can be metabolized to form isothiocyanates. These highly reactive compounds can then react with and inactivate vital thiol-containing compounds (e.g., enzymes, amino acids) within the cell.[4]

-

Disruption of Cellular Respiration: By interfering with mitochondrial function, dithiocarbamates can lead to the production of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to cell death.[3]

Caption: Multi-site mechanism of action of dithiocarbamate fungicides.

Experimental Protocols: Fungicidal Activity Assessment

To evaluate the efficacy of the synthesized fungicides, a standardized in vitro antifungal assay is essential. The "poisoned food technique" is a widely used method to determine the inhibitory effect of a compound on the mycelial growth of a target fungus.[13]

Protocol: In Vitro Poisoned Food Technique

-

Materials:

-

Pure culture of the target phytopathogenic fungus (e.g., Botrytis cinerea, Alternaria solani).

-

Potato Dextrose Agar (PDA) medium.

-

Synthesized fungicide (test compound).

-

Solvent (e.g., dimethyl sulfoxide (B87167) - DMSO, if the compound is not water-soluble).

-

Sterile Petri dishes (90 mm).

-

Sterile cork borer (5 mm).

-

Incubator.

-

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1000 ppm) of the test fungicide in sterile distilled water or a suitable solvent.

-

Poisoned Media Preparation: Autoclave the PDA medium and cool it to 45-50°C. Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control plate should be prepared with only the solvent (if used) or sterile water.

-

Pouring Plates: Pour the amended (poisoned) and control PDA into separate sterile Petri dishes and allow them to solidify.

-

Inoculation: Use a sterile cork borer to cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture plate. Place the disc, with the mycelium side down, in the center of each prepared Petri dish.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 22-25°C) for 5-7 days, or until the mycelial growth in the control plate has reached the edge of the dish.

-

-

Data Analysis:

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of growth inhibition using the following formula:

-

Percent Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

-

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the percent inhibition against the log of the concentration.

-

Caption: Experimental workflow for the poisoned food technique.

Conclusion

This compound remains a critical and economically important precursor in the agrochemical industry.[12] Its straightforward synthesis and versatile reactivity allow for the efficient production of a range of potent dimethyldithiocarbamate fungicides, including Thiram, Ferbam, and Ziram. The multi-site inhibitory action of these fungicides makes them a durable tool for managing fungal diseases in crops with a low propensity for inducing resistance. The experimental protocols detailed in this guide for both synthesis and efficacy evaluation provide a solid foundation for researchers and professionals engaged in the development and study of new and existing fungicidal agents. The continued investigation into dithiocarbamate chemistry and its applications is vital for ensuring sustainable agricultural productivity and food security.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. eagri.org [eagri.org]

- 5. This compound | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]

- 7. SODIUM N,N-DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 8. Page loading... [guidechem.com]

- 9. haihangchem.com [haihangchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. coresta.org [coresta.org]

- 12. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Initial Investigations into the Cytotoxicity of Sodium Dimethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dimethyldithiocarbamate (B2753861) (SDMC), a dithiocarbamate (B8719985) salt, has a broad range of industrial and agricultural applications, including as a pesticide, fungicide, and a heavy metal chelating agent.[1][2] Emerging research has also shed light on its potent cytotoxic properties, positioning it as a compound of interest in toxicological studies and as a potential scaffold for anticancer drug development. This technical guide provides an in-depth overview of the initial investigations into the cytotoxicity of SDMC, summarizing key quantitative data, detailing experimental protocols for assessing its effects, and visualizing the implicated signaling pathways. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further exploration of SDMC's biological activity.

Introduction to Sodium Dimethyldithiocarbamate (SDMC)